![molecular formula C20H12O B13346975 Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
Benz[l]aceanthrylen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[l]aceanthrylen-1(2H)-one is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C20H12O, and it is characterized by a fused ring system that includes benzene and aceanthrylene units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz[l]aceanthrylen-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Friedel-Crafts acylation reaction can be employed, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benz[l]aceanthrylen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions are common, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced into the aromatic ring using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: HNO3, halogens, Lewis acid catalysts.
Major Products: The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benz[l]aceanthrylen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity and properties of PAHs. It also serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules like DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research, due to its structural similarity to known bioactive PAHs.
Industry: this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of Benz[l]aceanthrylen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its normal function and potentially leading to mutagenic effects. It may also interact with cellular proteins, affecting various signaling pathways and cellular processes.
Comparación Con Compuestos Similares
- Benz[j]aceanthrylene
- Benz[e]aceanthrylene
- Benz[k]aceanthrylene
Comparison: Benz[l]aceanthrylen-1(2H)-one is unique due to its specific ring structure and the presence of a ketone functional group. This distinguishes it from other similar PAHs, which may have different ring arrangements or lack functional groups. The presence of the ketone group in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H12O |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaen-19-one |
InChI |
InChI=1S/C20H12O/c21-17-11-14-6-3-5-13-10-15-9-8-12-4-1-2-7-16(12)19(15)20(17)18(13)14/h1-10H,11H2 |
Clave InChI |
SIBORPGRNXOSIH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC3=CC4=C(C5=CC=CC=C5C=C4)C(=C23)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


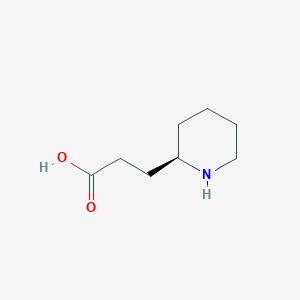
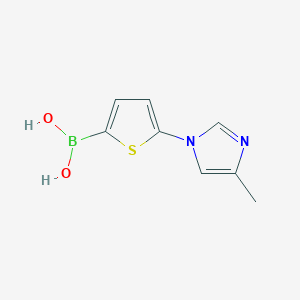

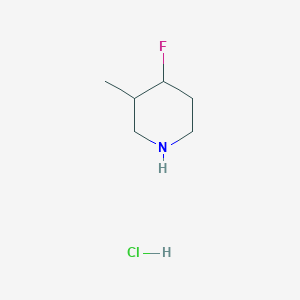
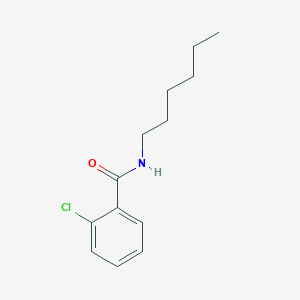
![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)
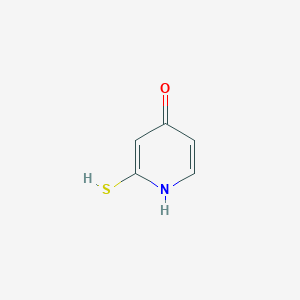


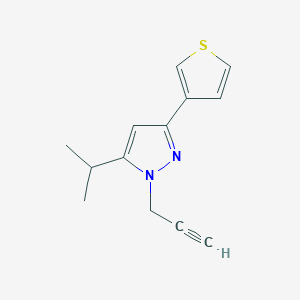
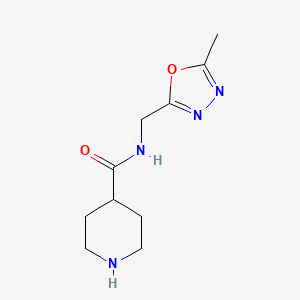

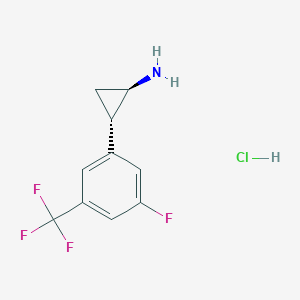
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
